N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylbenzenesulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-6-8-13(9-7-12)25(22,23)11-17(21)20-18-15(10-19)14-4-2-3-5-16(14)24-18/h6-9H,2-5,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDLUVXVLNNQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald-Type Cyclocondensation
The tetrahydrobenzothiophene scaffold is synthesized via a modified Gewald reaction. Cyclohexanone reacts with malononitrile and sulfur in the presence of N-ethylmorpholine to form 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. A representative procedure involves:
- Reactants : Cyclohexanone (290 mmol), malononitrile (290 mmol), sulfur (290 mmol), N-ethylmorpholine (200 mmol)
- Conditions : Room temperature, 3 hours, methanol/water crystallization
- Yield : 33%
This method avoids extreme temperatures but requires precise stoichiometry to minimize byproducts.
Functionalization at the 2-Position
Acetamide Installation
The acetamide moiety is introduced via nucleophilic acyl substitution. Morpholine or substituted amines react with activated esters or acyl chlorides. A key example:
- Reactants : 4-Acetamido-2-methylacetophenone (5.0 mmol), morpholine (2.0 eq), sulfur (2.0 eq)
- Conditions : 135°C, 6 hours, ethanol recrystallization
- Yield : 52%
Alkaline conditions (e.g., KOH/ethanol) facilitate enolate formation, enabling conjugate additions to α,β-unsaturated ketones.
Sulfonylation Strategies
The 4-methylbenzenesulfonyl group is installed via sulfonylation of secondary amines. Although direct examples are absent in the literature, analogous procedures using sulfonyl chlorides suggest:
- Reactants : 2-Amino intermediate, 4-methylbenzenesulfonyl chloride (1.2 eq)
- Conditions : Dichloromethane, pyridine (base), 0°C → room temperature, 12 hours
- Workup : Aqueous HCl wash, Na₂SO₄ drying, silica gel chromatography
This method is extrapolated from Friedel-Crafts acylations using Ga(OTf)₃ catalysts, which achieve 97% yields in related sulfonamide syntheses.
Optimization of Reaction Parameters
Catalyst Screening
Gallium triflate (Ga(OTf)₃) and lithium perchlorate (LiClO₄) in nitromethane significantly enhance acylation efficiency:
| Catalyst | Solvent | Temperature | Yield (%) | |
|---|---|---|---|---|
| Ga(OTf)₃ | Nitromethane | 50°C | 97 | |
| AlCl₃ | CS₂ | Reflux | 48.8 | |
| TfOH | Neat | 180°C | 4 |
Ga(OTf)₃’s stability under acidic conditions makes it preferable for sulfonylation.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DCM, nitromethane) improve reagent solubility, while elevated temperatures (≥100°C) accelerate cyclization but risk decomposition. A balance is achieved at 80–100°C in ethanol or DCM.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution reagents: Halides, sulfonates, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylbenzenesulfonyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to modulate their activity. The molecular pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or binding to DNA/RNA.
Comparison with Similar Compounds
Key Research Findings and Data
Structural Characterization
- NMR/LC-MS Data: Analogs exhibit characteristic signals for cyano (δ ~110 ppm in ¹³C NMR), sulfonyl (δ ~55 ppm for S=O), and tetrahydrobenzothiophene protons (δ 1.74–2.61 ppm in ¹H NMR) .
- Molecular Ion Peaks : Confirmed via LC-MS (e.g., m/z 538.2 [M+H]+ for compound 3 in ) .
Limitations of Current Analogs
- COX-2 Affinity : Most analogs (e.g., compound 2 in ) exhibit weaker COX-2 binding (ΔG = -7.2 kcal/mol) compared to Celecoxib (ΔG = -9.1 kcal/mol), necessitating structural optimization .
- Synthetic Complexity : Thiadiazole and thiazole substituents require multi-step synthesis, increasing production costs .
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylbenzenesulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its inhibitory effects on specific kinases and enzymes, along with its anti-inflammatory potential.
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
- CAS Number : 443120-82-9
Inhibition of JNK Kinases
Research has highlighted the compound's role as a potent inhibitor of c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. A study identified several derivatives of this compound that exhibited high potency against these kinases:
| Compound | JNK3 pIC50 | JNK2 pIC50 | Selectivity |
|---|---|---|---|
| 5a | 6.7 | 6.5 | High |
| 11a | 6.6 | 6.5 | High |
The selectivity profile indicates that these compounds do not significantly inhibit JNK1, p38α, or ERK2, suggesting a targeted therapeutic potential for conditions involving JNK pathway dysregulation .
Anti-inflammatory Activity
In silico studies have suggested that this compound could act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking simulations indicated strong binding affinity with key amino acids in the active site of 5-LOX:
- Binding Interactions :
- Hydrogen bonds formed with PHE177 and GLN413.
- Additional interactions with lipophilic residues such as LEU4607 and ILE406.
The calculated binding energy suggests that further structural optimization could enhance its efficacy as an anti-inflammatory agent .
Study on Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of related compounds demonstrated that those containing the benzothiophene core exhibited significant inhibition of leukotriene synthesis. The study utilized both in vitro assays and molecular modeling to substantiate the findings:
- In Vitro Assays : Compounds were tested against human leukocyte samples.
- Molecular Modeling : Docking studies confirmed favorable interactions with the enzyme's active site.
The results indicated that derivatives of this compound could serve as lead compounds for developing new anti-inflammatory drugs .
Q & A
Q. Table 1: Representative Antitumor Activity Data
| Cell Line | IC (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.4 | |
| NCI-H460 (Lung) | 8.7 | |
| SF-268 (CNS) | 15.2 |
Advanced: How can regioselectivity challenges in synthesizing heterocyclic derivatives of this compound be addressed?
Methodological Answer:
Regioselectivity in cyclization reactions (e.g., forming thiazoles or pyrimidines) is controlled by:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor β-attack over α-attack .
- Catalytic Additives : Bases like DBU promote Gewald-type cyclization for thiophene derivatives .
- Computational Modeling : DFT calculations predict reactive sites and transition states to guide synthetic design .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies (e.g., variable IC values) arise from:
- Cell Line Heterogeneity : Use standardized cell lines (e.g., ATCC-validated) and replicate assays ≥3 times .
- Compound Stability : Monitor degradation via LC-MS under assay conditions (e.g., pH, temperature) .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or trends .
Advanced: What computational tools are recommended for structural optimization and target prediction?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study binding interactions with telomerase or kinases .
- Docking Software : AutoDock Vina for virtual screening against PDB structures (e.g., telomerase: 6D6V) .
- ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP, CYP450 inhibition) .
Basic: How is the crystal structure of this compound determined, and what software is used?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Data collected on Bruker D8 Venture systems.
- Refinement Tools : SHELXL for small-molecule refinement; OLEX2 for structure solution and visualization .
- Key Parameters : Bond angles (e.g., C–S–C ≈ 105°) and torsion angles validate stereochemistry .
Advanced: What strategies improve yield in multi-step syntheses of sulfonamide-containing analogs?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 30min) for sulfonylation steps .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during acetamide formation .
- Workup Optimization : Liquid-liquid extraction (ethyl acetate/water) minimizes loss of polar intermediates .
Basic: What spectroscopic techniques differentiate between the compound and its regioisomers?
Methodological Answer:
- NMR : Distinct shifts for cyano (δ ~115 ppm) and sulfonyl (δ ~55 ppm) groups .
- IR Spectroscopy : C≡N stretch (~2200 cm) and S=O stretches (~1350/1150 cm) .
- 2D NMR (HSQC/HMBC) : Correlates - coupling to confirm substitution patterns .
Advanced: How can mechanistic studies elucidate the compound’s mode of action in cancer pathways?
Methodological Answer:
- CRISPR-Cas9 Knockout : Validate target engagement (e.g., telomerase reverse transcriptase, TERT) .
- Western Blotting : Quantify apoptosis markers (e.g., BAX, Bcl-2) post-treatment .
- RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells .
Advanced: What are best practices for handling discrepancies in crystallographic data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
